molecular formula C24H30N4O4S B241102 N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

货号 B241102
分子量: 470.6 g/mol
InChI 键: QNAJBJCPUUVSSD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is believed to have potential therapeutic applications in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.

作用机制

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide works by inhibiting the activity of various kinases, including BTK, ITK, and JAK3. These kinases are known to play crucial roles in the development and progression of various diseases, including cancer and autoimmune diseases. By inhibiting these kinases, N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide blocks the signaling pathways that are responsible for the growth and survival of cancer cells and the activation of immune cells.

生化和生理效应

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to have potent biochemical and physiological effects in various preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit the activation of immune cells. It has also been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases.

实验室实验的优点和局限性

One of the main advantages of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is its potent inhibitory effects on various kinases, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is its potential toxicity, which needs to be further evaluated in clinical trials.

未来方向

There are several future directions for the research on N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. One of the main areas of focus is the evaluation of its efficacy and safety in clinical trials. Another area of focus is the identification of biomarkers that can predict the response to N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. Additionally, the combination of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide with other targeted therapies is also being explored as a potential treatment strategy for various types of cancers and autoimmune diseases.

合成方法

The synthesis of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves the reaction of 2-phenylethylamine with 4-ethylpiperazine in the presence of a coupling agent. The resulting product is then reacted with 3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid to form N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. The entire process is carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques.

科学研究应用

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been extensively studied in preclinical models, and the results have been promising. It has shown potent inhibitory effects on various kinases, including BTK, ITK, and JAK3, which are known to play crucial roles in the development and progression of various diseases. N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases.

属性

产品名称

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

分子式

C24H30N4O4S

分子量

470.6 g/mol

IUPAC 名称

N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C24H30N4O4S/c1-2-26-12-14-27(15-13-26)22(19-7-4-3-5-8-19)18-25-24(30)20-9-6-10-21(17-20)28-23(29)11-16-33(28,31)32/h3-10,17,22H,2,11-16,18H2,1H3,(H,25,30)

InChI 键

QNAJBJCPUUVSSD-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=CC=C4

规范 SMILES

CCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。